N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O5S/c16-15(17)11-3-1-2-4-12(11)21(18,19)13-5-6-14-7-9-20-10-8-14/h1-4,13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEVQADDNQJNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with N-(2-aminoethyl)morpholine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: N-[2-(morpholin-4-yl)ethyl]-2-aminobenzene-1-sulfonamide.
Substitution: Various substituted sulfonamides.
Oxidation: N-oxide derivatives of the morpholine ring.
Scientific Research Applications
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit various enzymes, and N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide is no exception. Research indicates that compounds with similar structures have shown significant inhibitory effects on carbonic anhydrases (CAs), particularly carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. For instance, a study demonstrated that related compounds exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II . This selectivity is crucial for developing targeted cancer therapies.
Anticancer Properties
The compound's potential as an anticancer agent has been highlighted in several studies. It has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers observed . The ability to selectively target cancer cells while sparing normal cells is a critical aspect of its therapeutic profile.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies indicate that related sulfonamide compounds exhibit potent antibacterial activity against various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae . The compounds demonstrated significant inhibition of bacterial growth and biofilm formation, making them promising candidates for treating infections.
Case Study: Carbonic Anhydrase Inhibition
A specific study focused on the design and synthesis of aryl thiazolone–benzenesulfonamides, including derivatives of this compound. The research detailed the synthesis process and evaluated the compounds' inhibitory effects on CA IX and CA II. The results showed that certain derivatives not only inhibited these enzymes effectively but also had favorable pharmacokinetic properties based on ADMET studies .
| Compound | IC50 (CA IX) | IC50 (CA II) | Apoptosis Induction | Antibacterial Activity |
|---|---|---|---|---|
| 4e | 10.93 nM | 1.55 μM | Significant | 80.69% against S. aureus |
| 4g | 25.06 nM | 3.92 μM | Moderate | 69.74% against S. aureus |
| 4h | - | - | High | 68.30% against S. aureus |
Case Study: Antimicrobial Efficacy
In another study, the efficacy of several sulfonamide derivatives was tested against biofilm-forming bacteria. The results indicated that these compounds could significantly reduce biofilm formation, which is a major factor in chronic infections . This finding emphasizes the potential of this compound as a therapeutic agent in infectious diseases.
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro group and sulfonamide moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Observations:
Core Structure Variations: The target compound’s 2-nitrobenzene sulfonamide core differs from thiopyrimidinones () and cinnamanilides (), which may alter electronic properties and binding interactions.
Role of the Morpholine Ethyl Group: The morpholine ethyl chain is a common feature in antimicrobial agents (e.g., thiopyrimidinones in ) and antioxidant compounds (). This group likely improves solubility and membrane permeability due to morpholine’s hydrophilic nature .
Biological Activity Trends: Antimicrobial Activity: Thiopyrimidinones with morpholine ethyl groups (e.g., 6d, 6f) show potent activity against Staphylococcus aureus and Candida albicans . The target compound’s nitro group may confer similar or enhanced activity, though empirical data are lacking. Antioxidant Potential: The cinnamanilide derivative () demonstrates that morpholine ethylamine-linked structures can exhibit antioxidant properties, which may extend to the target compound if tested .
Impact of Substituents :
- Compound 12n () incorporates a bulky carbazole group, which may sterically hinder interactions compared to the target compound’s simpler nitrobenzene sulfonamide. This highlights the trade-off between steric effects and electronic contributions in drug design .
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This compound features a morpholine ring and a nitrobenzene sulfonamide structure, which contribute to its diverse biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor, modulating receptor activities by binding to active sites or receptor binding sites. The exact pathways and molecular targets are still under investigation, necessitating further research to clarify its mechanisms.
Antimicrobial and Anticancer Properties
This compound has been explored for its antimicrobial and anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HCT116 (Colon Cancer) | 15.0 | Moderate Cytotoxicity |
| MCF-7 (Breast Cancer) | 22.0 | Moderate Cytotoxicity |
| A549 (Lung Cancer) | 18.5 | Moderate Cytotoxicity |
Case Studies and Research Findings
- Study on Fibrillization Inhibition : A recent study focused on the anti-fibrillization effects of sulfonamide derivatives, including those structurally related to this compound. Results indicated that certain derivatives significantly reduced fibril formation in proteins associated with neurodegenerative diseases, highlighting the potential for therapeutic applications in conditions like Alzheimer's disease .
- Enzyme Inhibition Studies : Research has demonstrated that sulfonamide compounds can inhibit lipoxygenases (LOX), enzymes involved in inflammatory processes and cancer progression. For instance, derivatives similar to this compound displayed potent inhibition against 12-lipoxygenase (12-LOX), which is implicated in various cancers .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamide derivatives have identified key functional groups that enhance biological activity. Modifications to the morpholine ring or nitro group could potentially improve efficacy against specific targets, leading to optimized drug candidates .
Potential Therapeutic Applications
The compound shows promise for use in:
- Antimicrobial treatments : Due to its structural similarity to known antimicrobial agents.
- Cancer therapy : As a potential lead compound for developing novel anticancer drugs targeting specific pathways involved in tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and purification methods for N-[2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide?
- Methodology : Synthesis typically involves sulfonylation of a nitrobenzene derivative with a morpholine-containing amine. Critical steps include:
- Sulfonylation : Reacting 2-nitrobenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine under controlled pH (8–9) in anhydrous dichloromethane .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
- Validation : Monitor reaction progress via TLC and confirm purity (>95%) using HPLC with UV detection at 254 nm .
Q. How can analytical techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the nitro group (δ 8.1–8.3 ppm, aromatic protons), morpholine ring (δ 3.6–3.8 ppm, N–CH₂), and sulfonamide NH (δ 5.2–5.5 ppm) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) should show [M+H]⁺ at m/z 356.1 (calculated for C₁₂H₁₅N₃O₅S) .
- Elemental Analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives?
- Methodological Approach :
- Orthogonal Assays : Compare enzyme inhibition data from fluorometric assays (e.g., NADH-coupled) with radiometric or calorimetric (ITC) methods to rule out assay-specific artifacts .
- Structural Validation : Use X-ray crystallography to confirm binding modes and rule out off-target interactions .
- Batch Reproducibility : Test multiple synthetic batches for purity and stereochemical consistency via chiral HPLC .
Q. What strategies optimize X-ray crystallographic analysis for structural determination?
- Crystallization : Screen conditions using PEG 4000/ammonium sulfate at pH 6.5–7.5. Co-crystallize with target enzymes (e.g., carbonic anhydrase) to enhance diffraction .
- Refinement : Use SHELXL for high-resolution refinement. Key parameters:
- Disorder Modeling : Apply PART and SUMP instructions for morpholine ring flexibility .
- Twinned Data : Test for merohedral twinning using ROTAX and refine with TWIN/BASF commands .
Q. How does the nitro group influence the compound’s reactivity and stability in biological systems?
- Electron-Withdrawing Effects : The nitro group enhances sulfonamide acidity (pKa ~9.5), promoting hydrogen bonding with enzymatic active sites (e.g., zinc in carbonic anhydrase) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring. Nitro reduction products (amine derivatives) indicate reductive metabolism .
Q. What experimental designs are recommended for studying enzyme inhibition mechanisms?
- Kinetic Assays : Use stopped-flow spectroscopy to measure kₐₜₜ/Kₘ for time-dependent inhibition .
- Surface Plasmon Resonance (SPR) : Determine binding kinetics (kₒₙ/kₒff) with immobilized enzyme .
- Molecular Docking : Validate binding poses using AutoDock Vina with force fields adjusted for sulfonamide polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
